molecular formula C23H28N2 B12895240 N-[(4-Heptylphenyl)methyl]quinolin-8-amine CAS No. 90266-46-9

N-[(4-Heptylphenyl)methyl]quinolin-8-amine

Cat. No.: B12895240
CAS No.: 90266-46-9
M. Wt: 332.5 g/mol
InChI Key: OKJFMXBESIRJLH-UHFFFAOYSA-N
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Description

N-[(4-Heptylphenyl)methyl]quinolin-8-amine ( 90266-46-9) is a chemical compound with the molecular formula C23H28N2 and a molecular weight of 332.48 g/mol . This specialty chemical belongs to the 8-aminoquinoline class of compounds, a scaffold recognized for its versatile applications in scientific research and drug discovery . The 8-aminoquinoline structure serves as a critical pharmacophore and a powerful directing group in metal-catalyzed C-H bond functionalization chemistry, enabling the expedient construction of carbon-carbon bonds in organic synthesis . Furthermore, 8-aminoquinoline derivatives are extensively investigated for their multifaceted biological activities. Recent research highlights novel quinolin-8-amine derivatives exhibiting significant antifungal properties against various phytopathogenic fungi, providing valuable insights for agrochemical discovery . In biomedical research, 8-aminoquinoline-based compounds are explored as Multi-Target Directed Ligands (MTDLs) for neurodegenerative diseases. These compounds are designed to chelate metal ions such as copper—which is implicated in oxidative stress—and demonstrate radical-scavenging antioxidant properties in experimental models . This compound is supplied as a high-purity material for research purposes. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are advised to consult the safety data sheet and handle the compound in accordance with all applicable laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90266-46-9

Molecular Formula

C23H28N2

Molecular Weight

332.5 g/mol

IUPAC Name

N-[(4-heptylphenyl)methyl]quinolin-8-amine

InChI

InChI=1S/C23H28N2/c1-2-3-4-5-6-9-19-13-15-20(16-14-19)18-25-22-12-7-10-21-11-8-17-24-23(21)22/h7-8,10-17,25H,2-6,9,18H2,1H3

InChI Key

OKJFMXBESIRJLH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)CNC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

Structure Activity Relationship Sar Studies of N 4 Heptylphenyl Methyl Quinolin 8 Amine Derivatives

Elucidation of Pharmacophore Features within the N-[(4-Heptylphenyl)methyl]quinolin-8-amine Scaffold

Pharmacophore modeling of this compound and its analogs has highlighted several key features essential for molecular recognition and biological activity. The fundamental pharmacophore consists of a hydrogen bond donor (the amine group), a hydrogen bond acceptor (the nitrogen atom of the quinoline (B57606) ring), and a hydrophobic region (the heptylphenyl group).

The spatial arrangement of these features is critical. The quinoline ring acts as a rigid scaffold, positioning the amine linker and the heptylphenyl moiety in a specific orientation. The nitrogen atom at position 1 of the quinoline ring is a key hydrogen bond acceptor, crucial for interaction with biological targets. The secondary amine linker serves as a hydrogen bond donor and provides rotational flexibility, allowing the molecule to adopt an optimal conformation within a binding site. The 4-heptylphenyl group provides a significant hydrophobic interaction, which is often essential for anchoring the molecule to its target.

Impact of Quinoline Ring Substitutions on Molecular Interactions

Modifications to the quinoline ring have a profound impact on the electronic properties and steric profile of the molecule, thereby influencing its biological activity. Studies on related quinoline derivatives have shown that the introduction of substituents at various positions can either enhance or diminish activity.

For instance, the placement of electron-withdrawing groups, such as halogens (e.g., chlorine, fluorine), at the C5 or C7 positions of the quinoline ring can modulate the pKa of the quinoline nitrogen. This alteration in basicity can affect the strength of hydrogen bonding interactions with target residues. Conversely, the introduction of electron-donating groups, such as methoxy or methyl groups, can also influence the electronic landscape of the molecule, potentially enhancing π-π stacking interactions with aromatic residues in a binding pocket.

The steric bulk of substituents on the quinoline ring is another critical factor. Large, bulky groups can introduce steric hindrance, preventing the molecule from fitting into a confined binding site. Conversely, smaller substituents may be well-tolerated and can be used to fine-tune the molecule's properties.

Substitution Position Type of Substituent Observed Effect on Activity (General Trends)
C5Electron-withdrawing (e.g., Cl)Can increase activity by modulating electronic properties.
C7Electron-withdrawing (e.g., F)Often leads to enhanced potency.
C2, C4Bulky groupsMay decrease activity due to steric hindrance.
C6Methoxy groupCan influence lipophilicity and metabolic stability.

Role of the Heptylphenyl Moiety and its Structural Variations on Observed Activity

The heptylphenyl moiety is a crucial component of the this compound scaffold, primarily contributing to the molecule's hydrophobicity and van der Waals interactions with the target. The length and nature of the alkyl chain on the phenyl ring have been shown to be significant determinants of activity.

Systematic variations of the alkyl chain length have demonstrated a clear trend in many compound series. A heptyl group often represents an optimal length, providing a balance between sufficient hydrophobic interaction and appropriate solubility. Shorter alkyl chains (e.g., methyl, ethyl) may not provide adequate hydrophobic anchoring, leading to reduced activity. Conversely, longer alkyl chains can sometimes lead to decreased solubility or non-specific binding.

Alkyl Chain Length General Impact on Activity Rationale
Short (C1-C3)Lower activityInsufficient hydrophobic interaction.
Medium (C4-C8)Often optimal activityBalances hydrophobic binding and solubility.
Long (>C8)May decrease activityPotential for reduced solubility or non-specific binding.

Influence of the Amine Linker and N-Substitutions on Biological and Chemical Properties

The secondary amine linker connecting the quinoline and phenylmethyl moieties plays a multifaceted role. It provides a crucial hydrogen bond donor site and allows for conformational flexibility. The basicity of this amine can be critical for forming salt bridges with acidic residues in a biological target.

Modifications to the amine linker, such as N-alkylation or N-acylation, can significantly alter the compound's properties. N-methylation, for instance, would convert the secondary amine to a tertiary amine, removing the hydrogen bond donating capability, which could be detrimental to activity if this interaction is essential. However, in some cases, N-methylation can increase metabolic stability or alter the compound's pKa.

Introducing different linkers, such as an amide or an ether, in place of the amine would drastically change the chemical properties and geometry of the molecule, likely leading to a significant loss of activity if the amine's basicity and hydrogen bonding are key to the mechanism of action.

Development of Quantitative Structure-Activity Relationship (QSAR) Models for this compound Derivatives

Key molecular descriptors that would likely be important in such a model include:

Hydrophobicity: LogP (partition coefficient) would be a critical descriptor, largely influenced by the heptyl chain.

Electronic Properties: Hammett constants for substituents on the quinoline and phenyl rings would describe their electron-donating or -withdrawing effects. Atomic charges on the quinoline nitrogen and the amine nitrogen would also be relevant.

Steric Parameters: Molar refractivity or Taft steric parameters for substituents would quantify their size and shape.

Topological Indices: Descriptors such as the Wiener index or Kier & Hall connectivity indices could capture aspects of the molecular shape and branching.

A typical QSAR equation for this series might take the form:

Biological Activity = c0 + c1(LogP) + c2(σ) + c3*(Es) + ...

Where c represents coefficients determined by regression analysis, LogP is the hydrophobicity, σ is the Hammett constant, and Es is the Taft steric parameter. The development and validation of such a model would require a dataset of synthesized compounds with experimentally determined biological activities. This would enable the in silico prediction of the activity of novel, unsynthesized derivatives, thereby accelerating the drug discovery process.

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